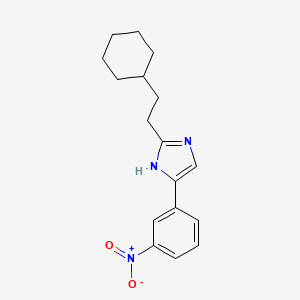![molecular formula C15H12BrNO B8572383 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile
概要
説明
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyano group, and a methoxy-benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a benzene derivative, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom.
Nitration and Reduction: Nitration of the brominated benzene can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group can then be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Sandmeyer Reaction: The amino group can be converted to a cyano group using the Sandmeyer reaction, which involves diazotization followed by treatment with copper(I) cyanide (CuCN).
Methoxy-Benzylation: Finally, the methoxy-benzyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxy-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: 1-Cyano-4-(4-methoxy-benzyl)-benzene.
Reduction: 1-Bromo-4-amino-3-(4-methoxy-benzyl)-benzene.
Oxidation: 1-Bromo-4-cyano-3-(4-carboxy-benzyl)-benzene.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-Bromo-4-cyano-benzene: Lacks the methoxy-benzyl group.
4-Cyano-3-(4-methoxy-benzyl)-benzene: Lacks the bromine atom.
1-Bromo-4-methoxy-benzene: Lacks the cyano and methoxy-benzyl groups.
特性
分子式 |
C15H12BrNO |
|---|---|
分子量 |
302.16 g/mol |
IUPAC名 |
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-2-11(3-7-15)8-13-9-14(16)5-4-12(13)10-17/h2-7,9H,8H2,1H3 |
InChIキー |
MMJMQQHLKXHKAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)



![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)


![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)
